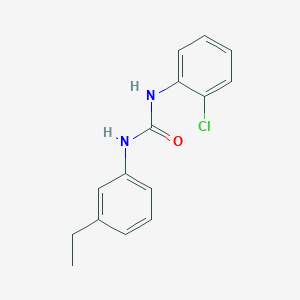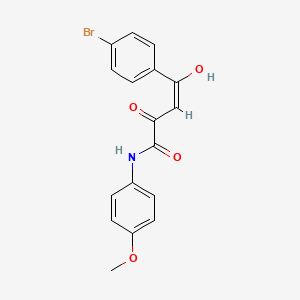
N-(2-chlorophenyl)-N'-(3-ethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-(3-ethylphenyl)urea, also known as diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. Diuron is a white crystalline solid that is insoluble in water and is classified as a substituted urea herbicide.
Mécanisme D'action
Diuron works by inhibiting photosynthesis in plants. It does this by blocking the electron transport chain in the chloroplasts, which prevents the production of ATP and NADPH. This leads to a reduction in the amount of energy available for the plant to carry out photosynthesis, ultimately resulting in the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a number of biochemical and physiological effects on plants. It can cause chlorosis, necrosis, and stunting of plant growth. It can also reduce the amount of chlorophyll in plants, which can lead to a reduction in photosynthesis. Additionally, N-(2-chlorophenyl)-N'-(3-ethylphenyl)urea can affect the uptake and transport of nutrients in plants, which can further impact their growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron is widely used in laboratory experiments to study the effects of herbicides on plants. Its advantages include its effectiveness in controlling the growth of weeds, its relatively low cost, and its ease of use. However, there are also limitations to using N-(2-chlorophenyl)-N'-(3-ethylphenyl)urea in lab experiments. For example, it may not be effective against all types of weeds, and its use may have unintended effects on non-target organisms.
Orientations Futures
There are several future directions for research on N-(2-chlorophenyl)-N'-(3-ethylphenyl)urea. One area of interest is the development of new herbicides that are more effective and have fewer negative impacts on the environment. Another area of research is the study of the long-term effects of N-(2-chlorophenyl)-N'-(3-ethylphenyl)urea on soil health and microbial communities. Finally, there is a need for more research on the potential impacts of N-(2-chlorophenyl)-N'-(3-ethylphenyl)urea on human health, particularly with regards to its potential to act as an endocrine disruptor.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-N'-(3-ethylphenyl)urea involves the reaction between 2-chloroaniline and 3-ethylphenylisocyanate in the presence of a catalyst. The reaction results in the formation of N-(2-chlorophenyl)-N'-(3-ethylphenyl)urea as a white crystalline solid. The synthesis of N-(2-chlorophenyl)-N'-(3-ethylphenyl)urea is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling the growth of a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. Diuron is also used in non-agricultural settings, such as golf courses, parks, and residential areas, to control the growth of weeds.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(3-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-2-11-6-5-7-12(10-11)17-15(19)18-14-9-4-3-8-13(14)16/h3-10H,2H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUHCIGKFWGWOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5442558.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropylpyrimidine](/img/structure/B5442565.png)

![N-[3-(2-chlorophenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5442578.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide](/img/structure/B5442583.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5442584.png)
![1-(2-fluorophenyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine](/img/structure/B5442585.png)

![ethyl 3-[4-amino-2-(benzylthio)-1,3-thiazol-5-yl]-3-oxopropanoate](/img/structure/B5442619.png)
![1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-4-methylpiperidine](/img/structure/B5442627.png)
![N~2~-[3-(4-methoxyphenyl)propanoyl]-N~1~,N~1~-dimethylalaninamide](/img/structure/B5442642.png)
![3-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5442650.png)
![ethyl 7-methyl-3-oxo-5-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5442656.png)
![4-[(4-methylpyrimidin-2-yl)amino]-1-(3-phenylpropyl)pyrrolidin-2-one](/img/structure/B5442660.png)